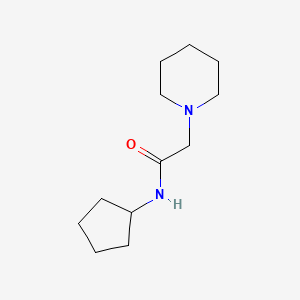
N-cyclopentyl-2-(3-methylpiperidin-1-yl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-cyclopentyl-2-(3-methylpiperidin-1-yl)acetamide, also known as CX-717, is a cognitive enhancer that has been extensively studied for its potential use in improving cognitive function. CX-717 belongs to the class of compounds known as ampakines, which are positive allosteric modulators of AMPA receptors. These receptors are involved in the regulation of synaptic plasticity, which is essential for learning and memory processes.
Mécanisme D'action
N-cyclopentyl-2-(3-methylpiperidin-1-yl)acetamide acts as a positive allosteric modulator of AMPA receptors, which are involved in the regulation of synaptic plasticity. By binding to these receptors, N-cyclopentyl-2-(3-methylpiperidin-1-yl)acetamide enhances the activity of glutamate, a neurotransmitter that is essential for learning and memory processes. This leads to an increase in synaptic plasticity and the formation of new synapses, which is essential for the consolidation and retrieval of memories.
Biochemical and Physiological Effects:
N-cyclopentyl-2-(3-methylpiperidin-1-yl)acetamide has been shown to have a number of biochemical and physiological effects. It has been shown to increase the release of glutamate in the hippocampus, a brain region that is essential for learning and memory processes. N-cyclopentyl-2-(3-methylpiperidin-1-yl)acetamide has also been shown to increase the expression of brain-derived neurotrophic factor (BDNF), a protein that is essential for the growth and survival of neurons.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using N-cyclopentyl-2-(3-methylpiperidin-1-yl)acetamide in lab experiments is that it has been extensively studied and has a well-established mechanism of action. This makes it a useful tool for studying the role of AMPA receptors in learning and memory processes. However, one limitation of using N-cyclopentyl-2-(3-methylpiperidin-1-yl)acetamide is that it may have off-target effects on other neurotransmitter systems, which could complicate the interpretation of results.
Orientations Futures
There are a number of future directions for research on N-cyclopentyl-2-(3-methylpiperidin-1-yl)acetamide. One area of interest is the potential use of N-cyclopentyl-2-(3-methylpiperidin-1-yl)acetamide in the treatment of cognitive disorders such as Alzheimer's disease. Another area of interest is the development of more potent and selective ampakines that could be used to target specific subtypes of AMPA receptors. Finally, there is interest in studying the long-term effects of N-cyclopentyl-2-(3-methylpiperidin-1-yl)acetamide on cognitive function and synaptic plasticity.
Méthodes De Synthèse
N-cyclopentyl-2-(3-methylpiperidin-1-yl)acetamide can be synthesized using a multi-step process involving the reaction of various organic compounds. The first step involves the reaction of cyclopentanone with ethyl chloroacetate to form ethyl 2-cyclopentylacetoacetate. This compound is then reacted with methylamine to form N-cyclopentyl-2-methyl-3-oxobutanamide. Finally, this compound is reacted with 3-methylpiperidine to form N-cyclopentyl-2-(3-methylpiperidin-1-yl)acetamide.
Applications De Recherche Scientifique
N-cyclopentyl-2-(3-methylpiperidin-1-yl)acetamide has been extensively studied for its potential use in improving cognitive function. It has been shown to enhance memory consolidation and retrieval in animal models, as well as improve working memory and attention in humans. N-cyclopentyl-2-(3-methylpiperidin-1-yl)acetamide has also been studied for its potential use in the treatment of Alzheimer's disease, as it has been shown to improve cognitive function in animal models of the disease.
Propriétés
IUPAC Name |
N-cyclopentyl-2-(3-methylpiperidin-1-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H24N2O/c1-11-5-4-8-15(9-11)10-13(16)14-12-6-2-3-7-12/h11-12H,2-10H2,1H3,(H,14,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
USOZYHVFGPQFPQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCN(C1)CC(=O)NC2CCCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H24N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-cyclopentyl-2-(3-methylpiperidin-1-yl)acetamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(4-phenyl-6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)-N-[1-(4-sulfamoylphenyl)ethyl]acetamide](/img/structure/B7517960.png)

![[4-(Benzimidazol-1-yl)phenyl]-[4-(2-pyrrolidin-1-ylethyl)piperazin-1-yl]methanone](/img/structure/B7517972.png)



![8-(Naphthalen-1-ylmethyl)-1,4-dioxa-8-azaspiro[4.5]decane](/img/structure/B7517999.png)


![2-[(3-Methylpiperidin-1-yl)methyl]imidazo[1,2-a]pyridine](/img/structure/B7518028.png)
![2-[(4-Methylpiperidino)methyl]imidazo[1,2-a]pyridine](/img/structure/B7518037.png)


